molecular formula C15H9N3O2 B2745979 (2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile CAS No. 463960-67-0

(2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Cat. No. B2745979
CAS RN: 463960-67-0
M. Wt: 263.256
InChI Key: MDGPKXVKZCGQCO-NTMALXAHSA-N
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Description

(2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of (2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It may also disrupt bacterial cell wall synthesis, leading to bacterial death.
Biochemical and physiological effects:
(2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit bacterial growth. Additionally, it has been shown to have low toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One advantage of using (2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile in lab experiments is its potential to be used as a therapeutic agent for various diseases. It has also been shown to have low toxicity in normal cells, making it a safer alternative to other compounds. However, one limitation of using (2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile in lab experiments is the limited understanding of its mechanism of action, which may hinder the development of its potential therapeutic applications.

Future Directions

There are several future directions for the study of (2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections. Additionally, the development of more efficient and cost-effective synthesis methods for (2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile may also be a future direction.

Synthesis Methods

The synthesis of (2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile has been reported using different methods. One of the methods involves the reaction of furan-2-carbaldehyde and 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid in the presence of a base and a coupling reagent. Another method involves the reaction of furan-2-carbaldehyde and 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid hydrazide in the presence of a base and a coupling reagent. These methods have been optimized to achieve high yields of the desired product.

Scientific Research Applications

(2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation. Additionally, (2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile has been studied for its antibacterial properties and has shown activity against various bacterial strains.

properties

IUPAC Name

(Z)-3-(furan-2-yl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2/c16-9-10(8-11-4-3-7-20-11)14-17-13-6-2-1-5-12(13)15(19)18-14/h1-8H,(H,17,18,19)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGPKXVKZCGQCO-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C\C3=CC=CO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

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